molecular formula C9H14O2S B12578514 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide CAS No. 197178-38-4

2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide

Cat. No.: B12578514
CAS No.: 197178-38-4
M. Wt: 186.27 g/mol
InChI Key: MUEYFMYHQJJJSR-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide is a heterocyclic compound that contains sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl-4,5-dimethylthiophene with hydrogen peroxide in the presence of a catalyst to introduce the oxygen atom, forming the 1-oxide derivative. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1-oxide back to the corresponding thiopyran.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation or alkylating agents for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the thiopyran structure.

Scientific Research Applications

2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-5-acetylthiazole: Another heterocyclic compound with similar structural features but different chemical properties.

    3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine: A related compound with a different heterocyclic ring system.

Properties

CAS No.

197178-38-4

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

1-(4,5-dimethyl-1-oxo-3,6-dihydro-2H-thiopyran-2-yl)ethanone

InChI

InChI=1S/C9H14O2S/c1-6-4-9(8(3)10)12(11)5-7(6)2/h9H,4-5H2,1-3H3

InChI Key

MUEYFMYHQJJJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CS(=O)C(C1)C(=O)C)C

Origin of Product

United States

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